molecular formula C16H23BO3 B2610622 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246880-69-1

2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2610622
CAS No.: 2246880-69-1
M. Wt: 274.17
InChI Key: MWKNYGLJZZOTPL-UHFFFAOYSA-N
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Description

2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of boronic esters, which are known for their versatility in organic synthesis and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(But-3-enyloxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into different boronic acid derivatives.

    Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential in developing new pharmaceuticals, especially in the design of enzyme inhibitors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic ester donor, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the aryl group.

Comparison with Similar Compounds

Similar Compounds

  • 3-(But-3-enyloxy)phenylboronic acid
  • 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine

Uniqueness

Compared to similar compounds, 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h6,8-10,12H,1,7,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKNYGLJZZOTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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